2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline
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Overview
Description
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline is an organic compound with the molecular formula C12H19N3O It is a derivative of aniline, featuring a methoxy group at the second position and a methylpiperazinylmethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxyaniline.
Alkylation: The 2-methoxyaniline undergoes alkylation with 4-methylpiperazine in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using hydrogenation or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or reagents like lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of dyes and pigments due to its aniline backbone.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways by binding to receptors or inhibiting enzymes, leading to downstream effects that are of therapeutic interest.
Comparison with Similar Compounds
2-Methoxy-4-[(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Another derivative with a piperidinyl group instead of a piperazinyl group.
4-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]aniline: A positional isomer with the methoxy and piperazinylmethyl groups swapped.
Uniqueness: 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets differently compared to its isomers and analogs.
Properties
IUPAC Name |
2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17-2/h3-4,9H,5-8,10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIBTNYYADLEJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725791 |
Source
|
Record name | 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896128-19-1 |
Source
|
Record name | 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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